molecular formula C19H20Cl2N2O B4938272 2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone oxime

2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone oxime

Cat. No.: B4938272
M. Wt: 363.3 g/mol
InChI Key: DPZXORLWNADUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone oxime, also known as CNOX, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CNOX is a versatile compound that can be synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone oxime is not fully understood, but studies have suggested that it acts by inhibiting the activity of various enzymes and proteins involved in cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. This compound has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and other angiogenic factors. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects by reducing the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone oxime has several advantages for lab experiments, including its versatility, stability, and low toxicity. This compound can be synthesized using different methods and can be easily modified to improve its properties. This compound is also stable under different conditions and has low toxicity, making it suitable for in vitro and in vivo studies. However, this compound has some limitations, including its solubility and bioavailability. This compound is poorly soluble in water and has low bioavailability, which may limit its effectiveness in some applications.

Future Directions

There are several future directions for the research on 2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone oxime. One direction is to study the potential use of this compound in combination with other drugs or therapies for the treatment of cancer and other diseases. Another direction is to study the structure-activity relationship of this compound and its derivatives to improve their properties and effectiveness. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on different cell types and tissues. Finally, studies are needed to investigate the potential use of this compound in other fields of scientific research, such as agriculture and environmental science.
Conclusion
In conclusion, this compound is a versatile compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound can be synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further research is needed to fully understand the potential applications of this compound and its derivatives in different fields of scientific research.

Synthesis Methods

2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone oxime can be synthesized using different methods, including the reaction of 2,6-dichloro-4-nitroaniline with 3,5-dimethyl-4-piperidone followed by reduction with sodium borohydride. Another method involves the reaction of 2,6-dichloro-4-nitroaniline with 3,5-dimethyl-4-piperidone oxime in the presence of sodium methoxide. The yield and purity of this compound can be improved by using different solvents and reaction conditions.

Scientific Research Applications

2,6-bis(4-chlorophenyl)-3,5-dimethyl-4-piperidinone oxime has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, this compound has been studied for its potential use as an antioxidant, anti-inflammatory, and antimicrobial agent.

Properties

IUPAC Name

N-[2,6-bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O/c1-11-17(23-24)12(2)19(14-5-9-16(21)10-6-14)22-18(11)13-3-7-15(20)8-4-13/h3-12,18-19,22,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZXORLWNADUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(C(C1=NO)C)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.